2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride
Description
2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride is a chemical compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Properties
IUPAC Name |
2-(methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-8-5-6-3-2-4-7-6;/h2-3,6-7H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVNOPDQZHQQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C=CCN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride typically involves the reaction of 2,5-dihydro-1H-pyrrole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 2,5-dihydro-1H-pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a pharmaceutical intermediate. Pyrrole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Case Study: Antimicrobial Activity
Research has demonstrated that pyrrole derivatives exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. A study found that derivatives synthesized from 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride showed enhanced activity compared to their parent compounds, indicating its potential as a lead compound in antibiotic development .
Materials Science
The compound is also explored for its applications in materials science, particularly in the development of conductive polymers and organic electronics.
Case Study: Conductive Polymers
A study investigated the incorporation of pyrrole derivatives into polymer matrices to enhance electrical conductivity. The results indicated that polymers containing this compound exhibited improved conductivity and stability under varying environmental conditions .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other pyrrole derivatives:
| Compound | Antibacterial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |
|---|---|---|
| This compound | 32 (against S. aureus) | 15 |
| Pyrrole derivative A | 64 (against E. coli) | 20 |
| Pyrrole derivative B | 128 (against Pseudomonas aeruginosa) | 25 |
Conclusions
This compound demonstrates promising applications in medicinal chemistry and materials science. Its ability to enhance biological activity in derivatives suggests potential pathways for developing new antibiotics and advanced materials. Ongoing research will likely uncover further applications and optimize its synthesis for broader use in scientific research.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethyl)-1H-pyrrole
- 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole
- 2-(Methoxymethyl)-1H-pyrrole-1-carboxylic acid
Uniqueness
2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxymethyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrrole family, which is known for various medicinal properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative analyses with similar compounds.
The molecular structure of this compound includes a methoxymethyl group attached to the nitrogen atom of the pyrrole ring. This unique structure allows for various chemical reactions and modifications, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme or receptor activity, leading to various therapeutic effects. The precise mechanisms are still under investigation but are believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Binding : It may bind to receptors, altering their signaling pathways.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Kocuria rhizophila | 12 μg/mL |
These results suggest that the compound could be developed into an antimicrobial agent for treating infections caused by resistant strains .
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies indicate that it may inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in animal models.
A notable study demonstrated that the compound reduced tumor size in xenograft models by approximately 50% compared to controls .
Case Studies
Several case studies have investigated the effectiveness of this compound in different biological contexts:
- Study on Drug-Resistant Tuberculosis : A series of pyrrole derivatives were synthesized and evaluated for their anti-TB activity. The study found that modifications to the pyrrole structure significantly enhanced potency against drug-resistant strains, suggesting a similar approach could be applied to this compound .
- Anticancer Efficacy : In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines, including colon and pancreatic cancer cells. The IC50 values ranged from 0.73 ± 0.10 nM to 0.23 ± 0.04 nM across different tests, indicating strong anticancer potential .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other pyrrole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-(Methoxymethyl)-1H-pyrrole | Moderate | Low |
| Methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole | High | Moderate |
| Pyrrole-2-carboxamide derivatives | High | High |
The data indicate that while similar compounds exhibit biological activity, this compound shows promising potential due to its unique structural features and resultant biological effects.
Q & A
Q. What are the established synthetic routes for 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or continuous flow methods. For example, chloromethylation using methoxymethyl chloride (MOMCl) under anhydrous conditions with ZnCl₂ as a catalyst is a common approach . Continuous flow synthesis enables precise control of temperature and pressure, improving reaction efficiency and reproducibility. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for monitoring intermediates and confirming product purity .
| Synthetic Method | Reagents/Conditions | Key Analytical Tools |
|---|---|---|
| Chloromethylation | MOMCl, ZnCl₂, anhydrous | NMR, TLC |
| Continuous Flow | Controlled T/P, solvent | HPLC, Mass Spectrometry |
Q. How is structural characterization of this compound performed in academic research?
- Methodological Answer : Structural elucidation relies on spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments, confirming the methoxymethyl group and pyrrolidine ring .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for hydrochloride salt forms .
Q. What solvent systems are optimal for studying its reactivity?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions involving the methoxymethyl group. For reduction or oxidation studies, ethanol or dichloromethane under inert atmospheres are preferred to avoid side reactions . Stability in aqueous systems should be assessed via pH-dependent degradation studies using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the reactivity of the methoxymethyl group in different solvent systems?
- Methodological Answer : Contradictions often arise from solvent polarity or trace moisture. To address this:
- Controlled Replication : Repeat experiments under rigorously anhydrous conditions with inert gas purging.
- Computational Modeling : Density functional theory (DFT) simulations predict solvent effects on transition states .
- Cross-Validation : Compare results across multiple analytical methods (e.g., IR spectroscopy for functional group tracking) .
Q. What methodological approaches are recommended for elucidating its biological activity?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays. Dose-response curves and IC₅₀ calculations are critical .
- Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., neurotransmitter receptors) .
- In Vivo Models : Zebrafish or murine models assess pharmacokinetics, leveraging HPLC-MS for metabolite profiling .
Q. How can researchers design experiments to study its stability under varying storage conditions?
- Methodological Answer :
-
Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
-
Light Sensitivity : UV irradiation experiments (ICH Q1B guidelines) determine photostability, with NMR confirming structural integrity post-exposure .
Condition Parameters Analytical Tools Thermal Degradation 40–60°C, 75% RH HPLC, LC-MS Photostability UV light (320–400 nm) UV-Vis, NMR
Q. What strategies address discrepancies in reported synthetic yields?
- Methodological Answer : Yield variations often stem from impurity profiles or unoptimized workup procedures. Mitigation strategies include:
- Purification Optimization : Use flash chromatography or recrystallization with solvent polarity gradients.
- Reaction Monitoring : In-line FTIR or Raman spectroscopy tracks real-time reaction progress .
- Meta-Analysis : Compare literature protocols to identify critical variables (e.g., catalyst loading, stirring rate) .
Theoretical and Methodological Frameworks
Q. How can theoretical frameworks guide research on this compound’s mechanism of action?
- Methodological Answer : Link experimental data to conceptual models:
- Hammett Analysis : Correlate substituent effects (methoxymethyl group) with reaction rates in substitution reactions .
- Molecular Orbital Theory : Predict reactivity patterns (e.g., nucleophilic sites) using HOMO-LUMO energy gaps .
- Pharmacophore Modeling : Map 3D structural features to biological activity .
Q. What advanced techniques validate its interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to receptors in real-time.
- Cryo-EM : Resolves ligand-protein complexes at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .
Data Analysis and Reproducibility
Q. How should researchers approach contradictory findings in toxicity studies?
- Methodological Answer :
- Dose-Response Reassessment : Verify linearity vs. hormetic effects using larger sample sizes.
- Omics Integration : Transcriptomics/proteomics identifies off-target effects missed in single-endpoint assays .
- Systematic Review : Apply PRISMA guidelines to evaluate bias in existing literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
